5-Azido-N-Boc-L-Norvaline

Description

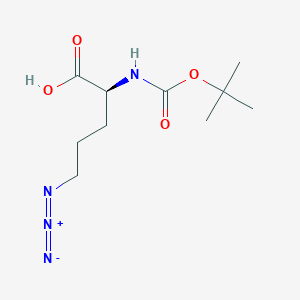

5-Azido-N-Boc-L-Norvaline is a chemically modified amino acid derivative featuring an azido (-N₃) functional group at the 5-position of the norvaline backbone and a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. This compound is widely utilized in peptide synthesis, click chemistry applications, and bioconjugation strategies due to its reactive azide moiety, which enables efficient Huisgen cycloaddition with alkynes . The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic procedures. Its molecular formula is C₁₀H₁₈N₄O₄, with a molecular weight of 258.28 g/mol.

Properties

IUPAC Name |

(2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWPJYNWXEPRJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-N-Boc-L-Norvaline typically involves the following steps:

Starting Material: The synthesis begins with L-norvaline.

Protection: The amino group of L-norvaline is protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-L-norvaline.

Azidation: The protected N-Boc-L-norvaline is then subjected to azidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Azido-N-Boc-L-Norvaline can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for azidation reactions.

Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.

Copper Catalysts: Used in cycloaddition reactions.

Major Products

Amines: Formed from the reduction of the azido group.

Triazoles: Formed from cycloaddition reactions involving the azido group.

Scientific Research Applications

Synthesis and Characterization

5-Azido-N-Boc-L-norvaline can be synthesized via several methods, including the mesylation or bromination of a hydroxyl side chain followed by substitution with sodium azide. This approach provides a straightforward route to obtain azido amino acids with high purity and yield . The synthesis often involves protecting groups such as Boc (tert-butyloxycarbonyl) to ensure stability during subsequent reactions.

Table 1: Synthesis Pathways for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Mesylation + Azidation | Mesylate hydroxyl group, then react with sodium azide | Varies |

| Bromination + Azidation | Brominate hydroxyl group, then react with sodium azide | Varies |

| Direct Azidation | Direct conversion of L-norvaline to azido derivative using azidating agents | High |

Applications in Peptide Synthesis

The incorporation of this compound into peptides is particularly significant due to its ability to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient formation of triazole linkages, which are stable and bioorthogonal .

Case Study: Peptide Conjugation

In a study exploring the synthesis of complex peptides, researchers utilized this compound to create peptide conjugates with enhanced stability and functionality. The azido group enabled selective labeling and modification of peptides without interfering with their biological activity. This approach has implications for drug delivery systems and the development of targeted therapeutics .

Bioconjugation and Drug Development

This compound's azido group serves as an ideal handle for bioconjugation strategies. It can be used to attach various biomolecules, such as fluorescent dyes or therapeutic agents, to peptides or proteins. This capability is essential in developing targeted therapies and imaging agents for cancer research .

Table 2: Bioconjugation Applications

| Application | Description |

|---|---|

| Fluorescent Labeling | Attach fluorescent probes for imaging studies |

| Drug Conjugation | Link therapeutic agents to enhance specificity and efficacy |

| Targeted Delivery Systems | Create conjugates that target specific cells or tissues |

Materials Science Applications

Beyond biological applications, this compound is also explored in materials science. Its ability to form stable linkages through click chemistry makes it suitable for creating functionalized polymers and hydrogels. These materials can be tailored for specific applications, such as drug release systems or tissue engineering scaffolds .

Mechanism of Action

The mechanism of action of 5-Azido-N-Boc-L-Norvaline involves its reactivity due to the presence of the azido group. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. Additionally, the Boc protecting group ensures that the compound remains stable and non-reactive until it reaches the target site, where deprotection can occur under specific conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-Azido-N-Boc-L-Norvaline with three analogous compounds: N-Boc-L-Norvaline, 5-Azido-L-Norvaline, and L-PHENYL-D5-ALANINE-N-T-BOC (CAS 121695-40-7).

Table 1: Structural and Functional Comparison

| Property | This compound | N-Boc-L-Norvaline | 5-Azido-L-Norvaline | L-PHENYL-D5-ALANINE-N-T-BOC |

|---|---|---|---|---|

| Functional Groups | Boc, Azide (-N₃) | Boc | Azide (-N₃) | Boc, Deuterated phenyl ring |

| Molecular Formula | C₁₀H₁₈N₄O₄ | C₉H₁₇NO₄ | C₅H₉N₃O₂ | C₁₄H₁₄D₅NO₄ |

| Molecular Weight | 258.28 g/mol | 217.24 g/mol | 143.14 g/mol | 270.34 g/mol |

| Primary Applications | Click chemistry, peptides | Peptide synthesis | Bioconjugation probes | Isotope labeling, NMR studies |

| Solubility | Moderate in DCM, DMF | High in polar solvents | Low in organic solvents | High in deuterated solvents |

| Stability | Stable under inert gas | Hydrolysis-sensitive | Light-sensitive | Stable (deuterium reduces degradation) |

Key Differences

Reactivity: The azide group in this compound enables selective click reactions, unlike N-Boc-L-Norvaline, which lacks this functionality. However, the unprotected 5-Azido-L-Norvaline is less stable due to the absence of the Boc group . L-PHENYL-D5-ALANINE-N-T-BOC (CAS 121695-40-7) is deuterated, making it ideal for isotopic tracing in mass spectrometry or NMR, a feature absent in the other compounds .

The deuterated analog (L-PHENYL-D5-ALANINE-N-T-BOC) is specialized for metabolic studies but lacks the azide’s versatility in bioorthogonal chemistry .

Stability and Handling: The Boc group in this compound mitigates the instability of free amines, unlike 5-Azido-L-Norvaline, which requires strict light-free storage. Deuterated compounds like L-PHENYL-D5-ALANINE-N-T-BOC exhibit enhanced stability under physiological conditions due to kinetic isotope effects .

Biological Activity

5-Azido-N-Boc-L-norvaline is a synthetic amino acid derivative notable for its azido group, which imparts unique reactivity and biological properties. This compound has garnered attention in various fields, particularly in bioorthogonal chemistry, where it is utilized for labeling and tracking biomolecules in living systems. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a molecular structure characterized by the presence of an azido group at the fifth carbon position, alongside a Boc (tert-butyloxycarbonyl) protecting group. Its chemical formula is CHNO, with a molecular weight of approximately 158.16 g/mol. The azido group enhances the compound's reactivity, enabling participation in various chemical transformations crucial for biological applications.

The azido functionality allows this compound to engage in bioorthogonal reactions, providing pathways for selective labeling of proteins and other biomolecules. This property is particularly valuable in understanding protein dynamics and interactions within cellular environments. The compound can be reduced to yield primary amines under certain conditions, further expanding its utility in biological systems .

Applications in Research

- Protein Labeling : this compound is employed to label proteins for tracking within cells. The azide group facilitates click chemistry reactions, allowing for the conjugation of diverse probes to proteins without disrupting their function.

- Drug Development : The compound has potential applications in drug discovery processes due to its ability to modify biomolecules selectively. Its structural similarity to natural amino acids makes it a candidate for developing novel therapeutics targeting specific pathways .

- Cellular Studies : Research has demonstrated that compounds like this compound can be used to study cellular mechanisms and interactions at a molecular level, providing insights into metabolic processes and disease mechanisms .

Study on Protein Dynamics

In a study investigating the dynamics of protein interactions, researchers utilized this compound to label specific proteins in live cells. The results indicated that the labeled proteins could be tracked effectively over time, revealing insights into their localization and interaction with other cellular components.

Anticancer Activity Exploration

Another research effort focused on the potential anticancer properties of this compound. Preliminary findings suggested that the compound exhibited cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes key features comparing this compound with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 5-Azido-L-Norvaline | Similar structure without Boc protecting group |

| N-Boc-L-Norvaline | Contains Boc protecting group but lacks azido group |

| 5-Hydroxy-4-Oxo-L-Norvaline | Contains hydroxy and oxo groups instead of azido |

| γ-Oxonorvaline | Has an oxo group at the gamma position |

This comparison highlights the unique combination of properties that make this compound particularly useful in bioorthogonal chemistry and related applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 5-Azido-N-Boc-L-Norvaline with high purity?

- Methodological Answer : Synthesis requires precise control of azide introduction and Boc protection. Key steps include:

- Using anhydrous conditions to prevent side reactions (e.g., hydrolysis of the azide group) .

- Monitoring reaction progress via TLC or HPLC to ensure complete Boc protection and azide substitution .

- Purification via column chromatography (silica gel, gradient elution) to isolate the compound with >95% purity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Stability testing should include:

- Temperature : Store aliquots at -20°C (long-term) vs. 4°C (short-term) and assess degradation via LC-MS over 1–6 months .

- Light Sensitivity : Conduct photostability studies under UV/visible light to detect azide decomposition .

- Solvent Compatibility : Test solubility and stability in DMSO, DMF, and aqueous buffers (pH 2–9) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the azide group in this compound during click chemistry applications?

- Methodological Answer :

- Steric Effects : Use computational modeling (e.g., DFT calculations) to predict steric hindrance from the Boc group and its impact on CuAAC (copper-catalyzed azide-alkyne cycloaddition) kinetics .

- Electronic Effects : Compare reaction rates with analogs (e.g., unprotected norvaline azides) via kinetic studies using UV-Vis or fluorometric assays .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound in peptide synthesis?

- Methodological Answer :

- Source Evaluation : Cross-reference primary literature (e.g., peer-reviewed journals) over commercial databases to ensure data reliability .

- Experimental Replication : Reproduce synthesis and bioactivity assays using protocols from high-impact studies, controlling for variables like peptide chain length and solvent systems .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in bioactivity assays .

Q. How can researchers design experiments to probe the metabolic incorporation of this compound into cellular proteins?

- Methodological Answer :

- Labeling Workflow :

Treat cell cultures with the compound and a bioorthogonal probe (e.g., DBCO-fluorophore).

Fix cells, perform click chemistry, and image via confocal microscopy .

- Controls : Include untreated cells and competition assays with excess L-norvaline to confirm specificity .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., FINER criteria) ensure rigorous experimental design for studies involving this compound?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Ensure access to specialized equipment (e.g., LC-MS for azide quantification) .

- Novel : Explore understudied applications (e.g., photoaffinity labeling ).

- Ethical : Follow biosafety protocols for azide handling (toxicity assessments ).

Data Evaluation and Reproducibility

Q. How should researchers address conflicting solubility data for this compound in organic solvents?

- Methodological Answer :

- Systematic Testing : Prepare saturated solutions in DCM, THF, and acetonitrile; quantify solubility via gravimetric analysis .

- Contradiction Resolution : Compare results with NIST data and adjust for impurities (e.g., residual Boc-deprotected byproducts) via ¹H NMR .

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Protocol Standardization : Publish detailed procedures (molar ratios, reaction times) in open-access repositories .

- Interlab Studies : Collaborate with external labs to validate yields and purity using shared reference samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.